molecular formula C7H9N3O B3058266 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine CAS No. 88696-61-1

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine

Cat. No.: B3058266
CAS No.: 88696-61-1
M. Wt: 151.17 g/mol
InChI Key: HEXMKDMJESAIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine is a chemical compound with the molecular formula C7H8N2O . It features a fused pyrano[2,3-d]pyrimidine ring system, a structure recognized as a privileged scaffold in medicinal chemistry due to its wide range of potential biological activities. The core pyrimidine ring is a fundamental building block in nucleic acids and many pharmacologically active molecules . This specific amine-substituted dihydropyrano pyrimidine derivative serves as a versatile precursor and key intermediate in organic synthesis and drug discovery efforts. Its molecular framework is analogous to other synthesized pyrano[2,3-d]pyrimidine compounds, which have been explored for their biological screening potential . Researchers value this scaffold for developing new therapeutic agents, and its applications may span across various research areas, including the synthesis of more complex heterocyclic systems. The amine functional group at the 2-position provides a reactive handle for further chemical modifications, such as amidation, condensation, or nucleophilic substitution, allowing for the creation of diverse compound libraries for biological evaluation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-4-5-2-1-3-11-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXMKDMJESAIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2OC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80524895
Record name 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88696-61-1
Record name 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination-Cyclization Strategy

A foundational method involves the reaction of 4-hydroxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine with phosphorus oxychloride (POCl₃) under reflux conditions. This two-step process facilitates cyclization and introduces the amino group via nucleophilic substitution. The intermediate 4-chloro derivative is subsequently aminated using aqueous ammonia or ammonium hydroxide.

Reaction Conditions :

  • Step 1 : 4-hydroxy precursor + POCl₃, reflux (110–120°C), 4–6 hours.
  • Step 2 : Intermediate + NH₃/H₂O, room temperature, 12 hours.
  • Yield : 65–75%.

This method’s limitation lies in handling toxic POCl₃, necessitating stringent safety protocols.

Multicomponent Reactions Using Hybrid Catalysts

Acid-Catalyzed One-Pot Synthesis

A scalable approach employs p-toluenesulfonic acid (p-TsOH) and magnesium sulfate (MgSO₄) as hybrid catalysts to condense aryl aldehydes, malononitrile, and tetrahydropyran (THP) or tetrahydrofuran (THF). The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization.

Representative Procedure :

  • Reactants : Benzaldehyde (5 mmol), malononitrile (7.5 mmol), THP (10 mL).
  • Catalyst : p-TsOH (1 mmol), MgSO₄ (5 mmol).
  • Conditions : 60°C, 8–12 hours.
  • Yield : 60–70%.

Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) enhance reactivity due to increased nucleophilicity, whereas electron-withdrawing groups (e.g., nitro) reduce yields by 15–20%.

Metal-Free Catalytic Systems

Recent advances prioritize eco-friendly protocols. For example, piperidine in ethanol under microwave irradiation achieves 80% yield in 30 minutes, leveraging rapid thermal activation to accelerate cyclization.

Pyrimidinethione Intermediate Routes

Thione Functionalization

Pyrimidinethiones serve as versatile intermediates. 6-Phenyl-2-thioxo-2,3-dihydropyrimidine-4(5H)-one reacts with chloroacetamide derivatives in dioxane under reflux to form pyrano[2,3-d]pyrimidines via thiol displacement and ring expansion.

Key Reaction :

  • Reactant : 6-Phenyl-2-thioxopyrimidinone + 2-chloroacetyl chloride.
  • Conditions : Dioxane, reflux (3 hours).
  • Yield : 80%.

This route’s advantage is its compatibility with diverse electrophiles, enabling structural diversification.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield (%) Reaction Time Advantages Limitations
Cyclocondensation POCl₃ 65–75 16–18 hours High purity Toxic reagents, multi-step
Multicomponent p-TsOH/MgSO₄ 60–70 8–12 hours One-pot, scalable Moderate yields
Metal-Free Piperidine 80 0.5 hours Rapid, eco-friendly Specialized equipment (microwave)
Pyrimidinethione None 80 3 hours Structural diversity Requires pre-synthesized intermediates

Stereochemical Considerations

Stereoselectivity in pyrano[2,3-d]pyrimidine synthesis is influenced by the pyran ring’s conformation. Reactions using THP favor trans-diastereomers (>19:1 ratio) due to chair-like transition states, whereas THF-based systems show reduced selectivity (∼3:1).

Industrial-Scale Feasibility

The multicomponent method is preferred for large-scale production due to operational simplicity and lower cost. However, metal-free microwave-assisted routes offer energy efficiency, reducing reaction times by 90% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrano-pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Synthesis of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine Derivatives

The synthesis of this compound involves various methods, including one-pot multicomponent reactions. These reactions typically utilize aromatic aldehydes, malononitrile, and other reagents to produce a range of pyrano[2,3-d]pyrimidine derivatives. The process is often catalyzed by hybrid catalysts such as organocatalysts and metal catalysts, enhancing yield and efficiency .

Anticancer Properties

Recent studies have highlighted the potential of pyrano[2,3-d]pyrimidine derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising inhibitory activity against PARP-1 (Poly(ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms in cancer cells. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy .

Antimicrobial Activity

Compounds containing the pyrano[2,3-d]pyrimidine core have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Effects

Several derivatives of this compound have shown anti-inflammatory and antioxidant activities. These properties are critical in treating diseases associated with oxidative stress and chronic inflammation .

Potential Therapeutic Applications

The diverse biological activities of this compound derivatives suggest numerous therapeutic applications:

Therapeutic Area Potential Applications
Cancer Therapy PARP-1 inhibitors for enhancing chemotherapy efficacy
Infectious Diseases Development of new antibiotics
Inflammatory Diseases Anti-inflammatory drugs for chronic conditions
Oxidative Stress Disorders Antioxidants to mitigate cellular damage

Case Study: PARP Inhibition

A study synthesized a series of pyrano[2,3-d]pyrimidine derivatives that were evaluated for their PARP inhibitory activity. The results indicated that certain compounds displayed significant anti-proliferative effects against human cancer cell lines (MCF-7 and HCT116), suggesting their potential use in cancer treatment strategies focused on DNA repair inhibition .

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyrano[2,3-d]pyrimidine derivatives. The synthesized compounds were tested against various microbial strains, revealing effective inhibition at low concentrations. These findings support the potential application of these derivatives in developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine exerts its effects involves the inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting key components of this pathway, such as the Smoothened receptor, the compound can effectively halt the progression of certain cancers .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine and analogous compounds:

Compound Name Core Structure Key Substituents Biological Activity/Target Reference
This compound Pyrano[2,3-d]pyrimidine -NH₂ at position 2 Hedgehog pathway inhibition
SRI-32007 (Cyr997) Pyrrolo[2,3-d]pyrimidine Morpholino, methylsulfonyl at positions 2 and 7 HBV core promoter inhibition
Izorlisib Pyrrolo[2,3-d]pyrimidine Methanesulfonyl, morpholino Antineoplastic (kinase inhibition)
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Pyrido[2,3-d]pyrimidine Chloro at position 4, saturated pyridine ring Undisclosed (structural analog)
4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine Thiopyrano[4,3-d]pyrimidine Sulfur atom in pyran ring, methyl group Undisclosed (scaffold variation)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Pyrrolo[2,3-d]pyrimidine Iodo at position 5 Antiparasitic (Chagas disease)

Key Insights from Structure-Activity Relationships (SAR)

Core Heterocycle Impact: The pyrano[2,3-d]pyrimidine scaffold (target compound) exhibits enhanced metabolic stability compared to pyrrolo[2,3-d]pyrimidine derivatives, as seen in pharmacokinetic studies . Pyrrolo[2,3-d]pyrimidine derivatives (e.g., SRI-32007, izorlisib) often feature substituents like morpholino and methylsulfonyl, which enhance target binding and bioavailability .

Substituent Effects: Electron-withdrawing groups (e.g., methylsulfonyl in SRI-32007) improve antiviral and anticancer activity by modulating enzyme binding . Halogenation (e.g., chlorine in 4-chloro-pyrido[2,3-d]pyrimidine) may enhance potency but reduce solubility . Amino groups at position 2 are critical for maintaining activity across multiple scaffolds, as seen in antiparasitic pyrrolopyrimidines .

Therapeutic Applications: Pyrano-pyrimidines are primarily explored in oncology (Hh pathway inhibition), while pyrrolo-pyrimidines target diverse indications, including HBV (SRI-32007) , cancer (izorlisib) , and Chagas disease (5-iodo derivative) .

Biological Activity

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine (CAS No. 88696-61-1) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities based on diverse research findings.

  • Molecular Formula : C7H9N3O
  • Molar Mass : 151.17 g/mol
  • Density : 1.302 g/cm³ (predicted)
  • Melting Point : >200 °C
  • Boiling Point : 382.6 °C (predicted)
  • pKa : 6.09 (predicted) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to pyrano[2,3-d]pyrimidine compounds. While specific data on this compound is limited, related compounds have shown promising results against various pathogens:

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7bNot specifiedVarious pathogens

These derivatives exhibited significant antimicrobial activity with effective inhibition zones and minimum inhibitory concentrations (MIC) .

Anticancer Activity

In vitro studies have demonstrated that pyrano[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from this class have shown:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound XA54949.85Induction of apoptosis
Compound YHCT1161.1Cell cycle arrest at SubG1/G1 phase
Compound ZMCF-73.3Disassembly of microtubules

These findings indicate that the structural modifications in pyrano[2,3-d]pyrimidine can lead to significant anticancer properties through various mechanisms .

Anti-inflammatory Activity

Pyrano[2,3-d]pyrimidine derivatives have also been recognized for their anti-inflammatory potential. Some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:

CompoundCOX Inhibition (%)
Compound A62%
Compound B71%
Compound C65%

These results indicate a potential for developing anti-inflammatory agents based on the pyrano[2,3-d]pyrimidine framework .

Study on Anticancer Properties

A study conducted by Cankara et al. focused on the synthesis and biological evaluation of novel pyrazole derivatives that included pyrano[2,3-d]pyrimidine structures. The study highlighted compound efficacy against multiple cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer agents .

Review on Pharmacological Activities

A comprehensive review highlighted various pharmacological activities associated with pyrano[2,3-d]pyrimidine derivatives. It summarized findings from multiple studies that reported their effects on cancer cells and inflammation pathways, reinforcing their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using POCl₃ as a catalyst under controlled stoichiometry (e.g., 0.035–0.04 mol POCl₃ per mmol substrate). Purification via reverse-phase HPLC or recrystallization enhances purity, while monitoring reaction progress with TLC or LC-MS ensures intermediate stability . Adjust solvent systems (e.g., dioxane with aqueous NH₃) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.0–8.5 ppm). IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). HRMS validates molecular weight, while RP-HPLC with UV detection ensures purity (>98%) .

Q. How can researchers design initial biological activity screens for this compound, focusing on antimicrobial or enzyme inhibition potential?

  • Methodological Answer : Conduct agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL concentrations. For enzyme inhibition, use kinetic assays targeting kinases or proteases (e.g., ATPase activity measurement via malachite green assay). Include positive controls (e.g., ampicillin for antimicrobials) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations or molecular docking) be integrated into studying this compound's reactivity and bioactivity?

  • Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian 16) to map reaction pathways and transition states, optimizing POCl₃-mediated cyclization energetics . For bioactivity, perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities. Validate with MM/GBSA free-energy scoring .

Q. What strategies resolve contradictions between in vitro and in silico bioactivity data for pyrano-pyrimidine derivatives?

  • Methodological Answer : Reconcile discrepancies by (1) verifying in silico parameters (e.g., protonation states, solvation models), (2) repeating assays under standardized conditions (pH 7.4, 37°C), and (3) conducting isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with SAR studies to identify substituent-specific effects .

Q. What methodologies enable systematic exploration of substituent effects on the pharmacological profile of analogs?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., nitro, methoxy) at the 5-aryl position via POCl₃-mediated condensation . Test cytotoxicity (MTT assay) and selectivity (e.g., kinase panel screening). Use multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Advanced methodologies emphasize integration of experimental and computational workflows .
  • Contradictions in bioactivity require multi-modal validation (e.g., ITC, SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.